molecular formula C11H22BrNO B195488 N-Isopropyltropinium CAS No. 58005-18-8

N-Isopropyltropinium

Cat. No. B195488
CAS RN: 58005-18-8
M. Wt: 264.2 g/mol
InChI Key: YKNOMJKDKYEKDF-UHFFFAOYSA-M
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Description

N-Isopropyltropinium is a chemical compound with the molecular formula C11H22BrNO . It is a derivative of atropine and is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

N-Isopropylacrylamide-based polymers, which include N-Isopropyltropinium, are synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .


Molecular Structure Analysis

The molecular structure of N-Isopropyltropinium consists of 11 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI string representation of the molecule is InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of N-Isopropyltropinium is 264.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass of the molecule is 263.08848 g/mol .

Scientific Research Applications

Respiratory Medicine: Ipratropium Bromide

N-Isopropyltropinium: is a key component of Ipratropium Bromide , a medication used to treat a variety of respiratory conditions . It acts as a bronchodilator, helping to relax the muscles in the airways and increase airflow to the lungs. This compound is particularly effective in treating chronic obstructive pulmonary disease (COPD) and asthma.

Analytical Chemistry: Detection in Biological Materials

In analytical chemistry, N-Isopropyltropinium is identified and quantified in human plasma and urine . The process involves ion-pair extraction from biological material, alkaline hydrolysis, and subsequent derivatization with fluorophor flunoxaprofen chloride. This method is crucial for understanding the pharmacokinetics of drugs containing this compound.

Pharmaceutical Standards: Reference Material

N-Isopropyltropinium: serves as a pharmaceutical secondary standard and certified reference material . It is used in quality control and method development for qualitative and quantitative analyses in pharmaceutical testing. This ensures the consistency and accuracy of pharmaceutical products containing this compound.

Spasmolytic Applications: Ciclotropium Metabolite

As a metabolite of ciclotropium, N-Isopropyltropinium exhibits spasmolytic properties . It is studied for its potential to alleviate spasms in smooth muscles, particularly in the gastrointestinal and urinary tracts. This application is significant for developing treatments for conditions like irritable bowel syndrome.

Drug Metabolism Studies: Impurity Analysis

In drug metabolism studies, N-Isopropyltropinium is analyzed as an impurity in pharmaceutical compounds . Its identification helps in understanding the metabolic pathways and potential side effects of medications. This is essential for drug safety and efficacy evaluations.

Quality Control Testing: Food and Beverage Industry

Lastly, N-Isopropyltropinium is used in quality control testing within the food and beverage industry . Its presence and concentration can affect the taste and safety of products, making its analysis vital for maintaining industry standards.

Mechanism of Action

Target of Action

N-Isopropyltropinium is a quaternary ammonium derivative . It is an impurity of Ipratropium, which is an Atropine-like bronchodilator . The primary target of N-Isopropyltropinium is likely to be similar to that of Ipratropium, which is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .

Mode of Action

N-Isopropyltropinium acts as an antagonist of the muscarinic acetylcholine receptor . By blocking this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This results in bronchodilation, or the widening of the airways, which can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . Its stability is hygroscopic . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isopropyltropinium and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-Isopropyltropinium’s action are likely to involve bronchodilation, given its antagonistic action on the muscarinic acetylcholine receptor . This can help alleviate symptoms in conditions like COPD and asthma by widening the airways and improving airflow .

Action Environment

The action, efficacy, and stability of N-Isopropyltropinium can be influenced by various environmental factors. For instance, its hygroscopic stability suggests that it may be sensitive to moisture Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its action and stability

properties

IUPAC Name

8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNOMJKDKYEKDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973577
Record name 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyltropinium

CAS RN

58005-18-8
Record name N-Isopropyltropinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058005188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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